Pyrido[3,4-d]pyrimidin-4(3H)-one
Description
Significance of the Pyrido[3,4-d]pyrimidine (B3350098) Scaffold in Medicinal Chemistry
The pyridopyrimidine scaffold, a fusion of pyridine (B92270) and pyrimidine (B1678525) rings, is a privileged structure in medicinal chemistry. nih.gov Its resemblance to naturally occurring purines allows it to interact with a wide range of biological targets. This structural feature makes it a valuable framework for the design of novel therapeutic agents. The pyrido[2,3-d]pyrimidine (B1209978) series, in particular, has been extensively studied, leading to the development of compounds with diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov
The versatility of the pyridopyrimidine core allows for the synthesis of a vast library of derivatives with tailored pharmacological profiles. By modifying the substituents on the core structure, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This adaptability has made the pyridopyrimidine scaffold a cornerstone in the development of targeted therapies.
Overview of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon in the ring, are fundamental to drug discovery. ijsrtjournal.com Their structural diversity and ability to engage in various biological interactions make them a rich source of therapeutic leads. rroij.com In fact, a significant majority of all biologically active compounds contain a heterocyclic moiety. nih.gov
Nitrogen-containing heterocycles are particularly prominent in medicinal chemistry, with over 60% of unique small-molecule drugs approved by the FDA featuring this structural motif. nih.gov These compounds are integral to the structures of numerous natural products, including alkaloids, vitamins, and antibiotics. nih.gov The ability of heterocyclic compounds to act as enzyme inhibitors, receptor agonists or antagonists, and modulators of cellular signaling pathways underscores their importance in modern medicine. rroij.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOPAFMMLWUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343499 | |
| Record name | Pyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19178-25-7 | |
| Record name | Pyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-pyrido[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Reactivity
Classical Approaches to Pyrido[3,4-d]pyrimidin-4(3H)-one Synthesis
Traditional methods for constructing the this compound core often rely on established cyclization and ring-opening reactions. These foundational strategies provide reliable access to the basic heterocyclic system.
Aminonicotinic Acid Cyclization Pathways
A common and direct method for synthesizing pyrido[4,3-d]pyrimidin-4(3H)-ones involves the use of 4-aminonicotinic acid as a starting material. rsc.org Treatment of an ethyl 4-amidonicotinate with an amine can lead to the formation of a 4-amidonicotinamide. This intermediate can then be cyclized to the desired pyrido[4,3-d]pyrimidin-4(3H)-one through extended reaction time with the amine or by the application of heat. rsc.org
Oxazinone Ring-Opening Strategies
Another classical approach utilizes the ring-opening of a pyrido[4,3-d] mdpi.comnih.govoxazin-4-one intermediate. rsc.org These oxazinones, when treated with amines, can undergo a ring-opening reaction to form a 4-amidonicotinamide. Similar to the aminonicotinic acid pathway, this intermediate can then be cyclized to the final pyrido[4,3-d]pyrimidin-4(3H)-one product. rsc.org A related strategy has been employed for the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, where the oxazine (B8389632) ring is opened under basic conditions, followed by amination. arkat-usa.org
Modern Synthetic Innovations for this compound Derivatives
Contemporary synthetic methods have focused on developing more efficient and versatile reactions for the preparation of complex this compound derivatives. These innovations include one-pot procedures and advanced catalytic systems.
Sodium Acetate-Mediated One-Pot Reactions
One-pot multicomponent reactions represent a significant advancement in the synthesis of pyridopyrimidine derivatives. For instance, a three-component reaction of an aromatic aldehyde, malononitrile, and 6-amino-4-hydroxy-2-mercaptopyrimidine has been effectively catalyzed by sodium lauryl sulfate (B86663) in an aqueous medium to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. scispace.com While this specific example pertains to a different isomer, the principle of using a mild base like sodium acetate (B1210297) to facilitate one-pot syntheses of pyrimidine (B1678525) derivatives has been documented. researchgate.net These methods offer advantages such as simplified work-up procedures, milder reaction conditions, and improved environmental friendliness. scispace.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the this compound scaffold. libretexts.org These reactions, such as the Suzuki and Stille couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. libretexts.orgnih.gov For example, the Suzuki cross-coupling of halogenated aromatics and heteroaromatics with arylboronic acids can be performed without the need for protecting groups on primary amines. nih.gov This methodology has been used to synthesize highly substituted bipyridines and pyrazinopyridines. nih.gov The versatility of these reactions is crucial for creating libraries of compounds for structure-activity relationship studies.
Nucleophilic Aromatic Substitutions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound ring system. In pyridines and related heterocycles, nucleophilic attack occurs preferentially at the 2- and 4-positions, which are electron-deficient. stackexchange.comyoutube.com This regioselectivity is due to the stabilizing effect of the nitrogen atom on the anionic intermediate formed during the reaction. stackexchange.com In the context of pyrido[3,4-d]pyrimidin-4(3H)-ones, a leaving group at a suitable position can be displaced by a variety of nucleophiles. For example, a key intermediate in the synthesis of certain inhibitors was functionalized at the C8 position via an SNAr reaction. acs.org Similarly, N4-alkylaminopyrazolo[3,4-d]pyrimidines have been prepared by displacing a chlorine atom from the 4-position with various amines. nih.gov
Condensation Reactions in Pyrido[3,4-d]pyrimidine (B3350098) Framework Construction
The construction of the pyrido[3,4-d]pyrimidine framework frequently employs condensation reactions, a versatile strategy for forming the fused ring system. One common approach involves the cyclization of appropriately substituted pyridine (B92270) derivatives. For instance, the synthesis can be achieved by treating a pyrido[4,3-d] nih.govnih.govoxazin-4-one or an ethyl 4-amidonicotinate with amines. rsc.org This reaction initially yields a 4-amidonicotinamide, which can then be cyclized to the desired pyrido[4,3-d]pyrimidin-4(3H)-one through prolonged exposure to the amine or by applying heat. rsc.org
Another strategy starts with 3,5-dichloropyridine-4-carbonitrile, which undergoes nucleophilic aromatic substitution with sodium azide (B81097) to form an azide analogue. nih.gov Although reduction of this azide to the corresponding aminopyridine using Staudinger reaction conditions with triphenylphosphine (B44618) can be challenging, it represents a potential pathway to an amino-substituted pyridine precursor suitable for cyclization. nih.gov
Furthermore, the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) ring can be initiated from methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate. clockss.org This starting material can be converted to the target framework through condensation with reagents like ethyl isothiocyanatoacetate followed by S-methylation, or directly with ethyl N-[bis(methylthio)methylene]glycinate. clockss.org These examples highlight the utility of condensation reactions in building the pyrido[3,4-d]pyrimidine scaffold from various pyridine-based precursors. A novel and environmentally friendly approach involves a [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon donor. nih.govorganic-chemistry.org
Chemical Transformations and Derivatization
The this compound scaffold can undergo various chemical transformations, allowing for the introduction of diverse substituents and the synthesis of a wide range of derivatives.
Oxidation Reactions
The this compound core is susceptible to oxidation, particularly at the C2-position. nih.govtandfonline.comnih.gov This metabolic transformation is often mediated by aldehyde oxidase (AO). nih.govtandfonline.comnih.gov Studies have shown that C8-substituted this compound derivatives can be metabolized by AO, leading to high in vivo clearance. nih.govtandfonline.com The site of this oxidation has been identified as the C2-position of the pyridopyrimidinone ring. nih.govnih.gov Interestingly, the introduction of a substituent at the C2-position can block this AO-mediated metabolism, thereby increasing the metabolic stability of the compound. nih.govtandfonline.comnih.gov
In a related synthetic strategy, the oxidation of a 4-methyl substituent on a nitropyridine precursor to a carboxylic acid using Jones oxidation is a key step in the synthesis of 6-substituted pyrido[3,4-d]pyrimidine analogues. nih.gov Additionally, thiomethyl derivatives of pyrido[3,4-d]pyrimidines can be oxidized to the corresponding sulfones using reagents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org
Reduction Reactions
The reduction of the pyrido[3,4-d]pyrimidine system has also been explored. The reduction of fused pyrimidin-4(1H)- and -4(3H)-ones, including benzo[d]- and pyrido[3,2-d]-fused systems, has been carried out using sodium borohydride (B1222165) and lithium aluminium hydride. rsc.org These reactions can lead to ring-opening, especially when N-phenyl substituents are present. rsc.org
In a different context, the reduction of a nitro group on a pyrido[2,3-d]pyrimidine ring to an amino group has been achieved using Raney Ni. nih.gov This transformation is a crucial step in the synthesis of certain pyrido[2,3-d]pyrimidine-2,4-diamines. nih.gov
Nucleophilic Substitution Reactions
The pyrido[3,4-d]pyrimidine scaffold is amenable to nucleophilic substitution reactions, which are instrumental in the diversification of its derivatives. For instance, the 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) intermediate is a versatile precursor for introducing various substituents at the C-4 position through nucleophilic aromatic substitution (SNAr) reactions. nih.gov These reactions can be promoted by either acid or base to yield 4-amino, 4-phenol, or 4-thiol analogues. nih.gov
Biological Activities and Pharmacological Potential
Enzyme Inhibition Profiles
Research into the pharmacological effects of pyrido[3,4-d]pyrimidin-4(3H)-one has predominantly centered on its ability to inhibit two major classes of enzymes: histone lysine (B10760008) demethylases and protein kinases. These inhibitory activities are at the heart of its potential therapeutic applications.
Histone Lysine Demethylase Inhibition (KDM4 and KDM5 Subfamilies)
Derivatives of this compound have been extensively investigated as inhibitors of the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), particularly the KDM4 and KDM5 subfamilies. These enzymes play a crucial role in gene expression by removing methyl groups from lysine residues on histone tails, and their dysregulation is implicated in various cancers. The this compound scaffold acts as a potent binder to the Fe(II) in the active site of these enzymes. nih.govtandfonline.com
A significant focus of research has been the development of derivatives that can simultaneously inhibit both KDM4 and KDM5 subfamilies. Structure-based design has led to the optimization of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones as potent dual inhibitors. nih.govacs.org For instance, the introduction of a 3,5-dichlorophenyl group resulted in a compound with a balanced inhibition profile against both KDM4 and KDM5 members. nih.gov Another study identified a potent and cell-penetrant dual KDM4/5-subfamily inhibitor with Ki values of 4 and 7 nM for KDM4A and KDM5B, respectively. google.comnih.gov These dual inhibitors are being explored as potential anticancer agents. nih.gov
One notable derivative, 54j , demonstrated equipotent activity against both KDM4 and KDM5 subfamilies. acs.org This was achieved by incorporating a conformationally constrained 4-phenylpiperidine (B165713) linker. tandfonline.comacs.org
Table 1: Dual KDM4/KDM5 Inhibition by this compound Derivatives
| Compound | KDM4A (IC50/Ki, µM) | KDM4B (IC50, µM) | KDM5B (IC50/Ki, µM) | KDM5C (IC50, µM) | Reference |
| 54j | 0.080 | 0.017 | 0.014 (Ki) | 0.051 | nih.gov |
| 19a | 0.004 (Ki) | - | 0.007 (Ki) | - | google.comnih.gov |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
While dual inhibitors are of great interest, efforts have also been made to develop derivatives with selectivity for the KDM4 subfamily over the KDM5 subfamily. This was approached by designing C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones that exploit differences in the histone substrate binding sites between the two subfamilies. google.comnih.gov Specifically, residues E169 and V313 (in KDM4A) were targeted to enhance affinity for the KDM4 subfamily. google.comnih.gov
Initial studies with C8-substituted analogues showed that compounds like 7a , 7b , 7c , and 7d were more potent inhibitors of KDM4B compared to KDM5B by at least three-fold. nih.gov However, further optimization to achieve significant selectivity has been challenging, with many potent compounds retaining dual inhibitory activity. google.comnih.gov
Table 2: KDM4-Subfamily Selective Inhibition Studies
| Compound | KDM4B (IC50, µM) | KDM5B (IC50, µM) | Fold Selectivity (KDM5B/KDM4B) | Reference |
| 7a | 10.9 | >30 | >2.8 | nih.gov |
| 7b | 9.8 | >30 | >3.1 | nih.gov |
| 7c | 10.9 | >30 | >2.8 | nih.gov |
| 7d | 12.1 | >30 | >2.5 | nih.gov |
Tyrosine Kinase Inhibition
The broader family of pyridopyrimidines, which includes various isomers, is known for its kinase inhibitory activity. nih.gov However, the specific this compound scaffold has been more prominently linked to the inhibition of other kinase families rather than being a potent, direct inhibitor of a wide range of tyrosine kinases.
While some patents describe novel pyrido[3,4-d]pyrimidin-8-one derivatives (an isomer) as having protein kinase inhibitory activity against targets like GCK and ACK1, the direct and potent inhibition of tyrosine kinases by the this compound core is not as extensively documented as its KDM inhibitory action. google.com A review of pyridopyrimidine derivatives mentions that this class of compounds is mainly associated with kinase activity, citing Tarloxotinib, a pan-HER kinase inhibitor, as an example. However, Tarloxotinib is a more complex derivative. nih.gov Another study on a pyrido[3,4-d]pyrimidine (B3350098) derivative, 34h , identified it as a potent inhibitor of Monopolar Spindle Kinase 1 (MPS1), a serine/threonine kinase, with high selectivity over a panel of other kinases, including some tyrosine kinases where inhibition was only observed at higher concentrations. acs.org
The this compound scaffold itself has not been highlighted as a potent and selective inhibitor of Phosphoinositide 3-kinase-δ (PI3Kδ). In contrast, other isomers, such as pyrido[3,2-d]pyrimidines, have been the focus of studies for developing selective PI3Kδ inhibitors. researchgate.net For instance, Seletalisib, a pyrido[3,2-d]pyrimidine (B1256433) derivative, is a novel and highly selective inhibitor of PI3Kδ. nih.gov This suggests that the specific arrangement of nitrogen atoms and the fusion of the pyridine (B92270) and pyrimidine (B1678525) rings are critical determinants of kinase selectivity, with the this compound scaffold being less optimal for potent PI3Kδ inhibition compared to its isomers.
Receptor Modulation and Antagonism
The human chemokine receptor CXCR2 is involved in various inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer, making it an attractive therapeutic target. mdpi.comnih.gov Through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a promising antagonist of CXCR2. mdpi.comnih.gov
In a kinetic fluorescence-based calcium mobilization assay, this hit compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.11 µM. mdpi.comnih.govresearchgate.net Subsequent systematic exploration of the structure-activity relationship (SAR) was undertaken to improve the antagonistic potency. nih.gov This research found that many structural modifications led to a loss of activity, with the notable exception of a 6-furanyl-pyrido[3,4-d]pyrimidine analogue, which maintained a similar antagonistic potency to the original hit compound. nih.govresearchgate.net
Table 3: Research Findings on CXCR2 Antagonism
| Compound Class | Target Receptor | Assay Method | Key Findings |
|---|
Alpha-1 adrenergic receptor antagonists are a class of drugs that inhibit smooth muscle contraction and are used primarily for hypertension and benign prostatic hypertrophy. nih.gov While certain pyrimidine derivatives have been shown to be highly selective alpha 1-adrenoceptor antagonists, specific data detailing this activity for the this compound core is not extensively covered in the available literature. nih.gov Research on novel pyrimidine derivatives has identified compounds with potent alpha 1-adrenoceptor blocking properties, particularly in the trigone of the bladder. nih.gov
Chemotherapeutic and Antiproliferative Activities
A series of novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been designed, synthesized, and evaluated as potential anticancer agents. nih.govnih.gov The cytotoxic activity of these compounds was assessed using the U.S. National Cancer Institute's 60 human cancer cell line (NCI 60) panel. nih.govnih.gov
The screening results revealed that some of these pyrido[3,4-d]pyrimidine analogues exhibited highly selective growth inhibitory effects against specific cancer cell lines. nih.gov Notably, potent activity was observed against the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov These findings highlight the potential of the pyrido[3,4-d]pyrimidine scaffold for the development of new chemotherapeutic agents. nih.govnih.gov
Table 4: In Vitro Cytotoxicity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound Series | Screening Panel | Targeted Cancer Cell Lines | Significance |
|---|
Cell Cycle Modulation and Apoptosis Induction
Derivatives of the broader pyridopyrimidine class, including isomers of the core subject, have shown significant capabilities in modulating the cell cycle and inducing apoptosis, which are crucial mechanisms for anticancer activity.
A series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and found to induce apoptosis in cancer cells. rsc.org One potent compound, in particular, was shown to significantly trigger apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis rate to 36.14% compared to 0.62% in untreated control cells. rsc.org This compound also caused the cell cycle to arrest at the G1 phase. rsc.org Similarly, another study on pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives identified a compound that caused cell cycle arrest and induced apoptosis through a caspase-3 dependent pathway in PC-3 prostate cancer cells. bohrium.comresearchgate.net
Further research into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives revealed that certain compounds could arrest the cell cycle in the pre-G1 phase and significantly induce apoptosis in PC-3 cells, accompanied by a 5.3-fold increase in caspase-3 levels. nih.gov Related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine analogues, have also been shown to induce apoptosis and arrest the MCF-7 breast cancer cell cycle in the G1/S phase. nih.gov These analogues were found to increase the expression of pro-apoptotic proteins like caspases and Bax while reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Table 1: Effects of Pyridopyrimidine Derivatives on Cell Cycle and Apoptosis
| Compound Class | Cell Line | Cell Cycle Arrest Phase | Key Apoptotic Marker | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 | G1 | 58.29-fold increase in apoptosis | rsc.org |
| Pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivative | PC-3 | G1 | Caspase-3 dependent pathway | bohrium.comresearchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | PC-3 | Pre-G1 | 5.3-fold increase in Caspase-3 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine analogue | MCF-7 | G1/S | Increased Bax, decreased Bcl-2 | nih.gov |
KRAS-G12D Inhibition and PROTAC Development
The KRAS protein, particularly its G12D mutation, is a significant and challenging target in cancer therapy. nih.govresearchgate.net The pyrido[4,3-d]pyrimidine (B1258125) scaffold, an isomer of the primary compound, has been a key starting point for developing potent and selective non-covalent inhibitors against KRAS-G12D. nih.govresearchgate.net
Through structure-based design, novel inhibitors featuring a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core were developed. nih.gov One such compound, 10c, demonstrated selective anti-proliferative activity in Panc1 (KRAS-G12D) cells with an IC50 of 1.40 μM, showing 4.9-fold greater selectivity over wild-type cells. nih.gov Another derivative, 10k, exhibited highly potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM. nih.gov These inhibitors function by interacting with key residues like Asp12, Gly60, Glu92, and His95 in the protein's switch II pocket. nih.govresearchgate.net
Building on these potent inhibitors, research has extended to the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov Two PROTACs, 26a and 26b, were synthesized from a lead compound to test their ability to selectively degrade the KRAS-G12D protein. nih.gov However, these initial PROTACs showed reduced potency compared to the parent inhibitor, which was potentially attributed to impaired membrane permeability. nih.gov
Table 2: KRAS-G12D Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target | Activity (IC50) | Cell Line | Source |
|---|---|---|---|---|
| Compound 10c | KRAS-G12D (Anti-proliferative) | 1.40 μM | Panc1 | nih.gov |
| Compound 10k | KRAS-G12D (Enzymatic) | 0.009 μM | N/A | nih.gov |
| PROTAC 26a/b | KRAS-G12D (Anti-proliferative) | 3–5 μM | Panc1 | nih.gov |
| MRTX1133 | KRAS-G12D (Viability) | 6 nM | Panc 04.03 | researchgate.net |
Antimicrobial and Antiviral Efficacy
The pyridopyrimidine framework is recognized for its broad spectrum of biological activities, including antimicrobial effects. nih.gov
General Antimicrobial Effects
A novel series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives demonstrated significant inhibitory effects against various bacteria and fungi. nih.gov The antimicrobial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC). Several of these compounds, notably 7a, 7d, 9a, and 9d, showed higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. nih.gov For instance, compound 9d, which contains a p-fluorophenyl substituent, was exceptionally active against all tested bacteria, with MIC values ranging from 4 to 10 μmol L⁻¹. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Microorganism | MIC (μmol L⁻¹) | Source |
|---|---|---|---|
| 7a | Various Bacteria & Fungi | 4–20 | nih.gov |
| 7d | Various Bacteria & Fungi | 4–20 | nih.gov |
| 9a | Various Bacteria & Fungi | 4–20 | nih.gov |
| 9d | Various Bacteria & Fungi | 4–10 | nih.gov |
*Tested against Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia, Aspergillus fumigatus, Candida albicans.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells, making it a well-established target for antimicrobial and anticancer drugs. wikipedia.orgnih.govpatsnap.com The inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn impairs DNA synthesis and halts cell division. patsnap.com
The pyrido[2,3-d]pyrimidine ring system is known to be a scaffold for DHFR inhibitors. nih.gov Research has been conducted on various pyridopyrimidine derivatives for their potential to inhibit human DHFR (hDHFR). nih.gov For example, a series of 6-substituted pyrimidines were synthesized and evaluated as hDHFR inhibitors. nih.gov While direct studies on this compound as a DHFR inhibitor are specific, related structures have shown potent activity. For instance, certain pyrazolo[3,4-d]pyrimidine analogues were found to inhibit hDHFR at sub-micromolar concentrations, proving more potent than the classical DHFR inhibitor methotrexate (B535133) in the tested system. nih.gov This highlights the potential of the broader class of pyrimidine-fused heterocycles, including pyridopyrimidines, as a source for novel DHFR inhibitors. nih.govnih.gov
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Efficacy
The biological activity of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is profoundly influenced by the nature and position of various substituents. Research has demonstrated that modifications at key positions, notably C2 and C8, can dramatically alter the compound's interaction with target enzymes and its metabolic fate. For instance, C8-substituted derivatives have emerged as potent inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine (B10760008) demethylases. tandfonline.comresearchgate.net The introduction of different five-membered heterocycles at the C8 position, such as pyrazol-3-yl and pyrazol-1-yl moieties, has been shown to yield compounds with significant inhibitory potency against both KDM4B and KDM5B. acs.org
Furthermore, substitution from the C4 position of a pyrazole (B372694) moiety attached to C8 of the pyridopyrimidinone core can provide access to the histone peptide substrate binding site. researchgate.netacs.org The incorporation of a basic nitrogen atom in the substituent at this position has been found to improve inhibitory activity against KDM4A/B by at least four-fold. acs.org Conversely, the C2 position has been identified as a primary site of metabolism by aldehyde oxidase (AO), a discovery that has led to strategies to block this metabolic pathway and enhance in vivo stability. nih.govnih.gov
Positional Effects on Molecular Interactions
C8-Substitution and Histone Demethylase Binding Affinity
The C8 position of the this compound scaffold is a critical anchor point for achieving potent inhibition of histone demethylases, particularly the KDM4 and KDM5 subfamilies. Structure-based design has guided the optimization of substituents at this position to achieve bidentate metal coordination with the Fe(II) in the active site. researchgate.netacs.org The this compound scaffold itself coordinates to the active site metal via the pyridine (B92270) nitrogen at position 7 and interacts with key residues through its pyrimidinone CONH moiety. researchgate.net
Initial studies identified that an 8-(1H-pyrazol-3-yl) substituent on the this compound core results in potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. researchgate.netacs.org Further derivatization at the C4 position of this pyrazole ring allows for extension into the histone peptide binding pocket. acs.org For example, introducing a basic nitrogen in this extended substituent, as seen in compounds with piperidine (B6355638) linkers, led to a significant enhancement in inhibitory activity against KDM4A and KDM4B. acs.org
Table 1: Influence of C8-Substituents on KDM4A and KDM5B Inhibitory Activity
| Compound | C8-Substituent | KDM4A IC50 (µM) | KDM5B IC50 (µM) |
|---|---|---|---|
| 41a | 8-(1H-pyrazol-3-yl) | 0.46 | 0.23 |
| 56 | 8-(1H-pyrazol-1-yl) | 0.16 | 0.19 |
| 52a | 8-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl) | 0.040 | 0.011 |
| 52b | 8-(1-(2-morpholinoethyl)-1H-pyrazol-4-yl) | 0.033 | 0.014 |
| 52c | 8-(1-(2-(4-methylpiperazin-1-yl)ethyl)-1H-pyrazol-4-yl) | 0.021 | 0.009 |
Data sourced from J Med Chem. 2016;59(4):1388-409. acs.org
C2-Substitution and Aldehyde Oxidase Metabolism Avoidance
A significant challenge in the development of this compound-based inhibitors has been their rapid in vivo clearance due to metabolism by aldehyde oxidase (AO). tandfonline.comnih.govnih.gov Studies have pinpointed the C2 position of the pyridopyrimidinone scaffold as the primary site of AO-mediated oxidation. nih.govnih.gov This oxidation leads to the formation of a metabolite with significantly reduced therapeutic efficacy.
To overcome this metabolic liability, researchers have investigated the introduction of substituents at the C2 position. It was discovered that even a small alkyl group, such as a methyl or ethyl group, at the C2 position is sufficient to block AO-mediated metabolism. nih.gov Molecular modeling studies suggest that these C2-substituents introduce a steric clash with the protein architecture of human aldehyde oxidase 1 (hAOX1), thereby preventing the nucleophilic attack at the C2 position. nih.gov This strategic modification has been crucial in developing derivatives with improved in vivo stability, a prerequisite for effective therapeutic agents. nih.gov
Table 2: Effect of C2-Substitution on Clearance in Human Cytosol
| Compound | C2-Substituent | Clearance (% metabolized in 30 min) |
|---|---|---|
| Unsubstituted Scaffold | H | High |
| C2-Methyl Derivative | CH3 | Low |
| C2-Ethyl Derivative | C2H5 | Low |
Data interpretation based on findings from Xenobiotica. 2017;47(9):771-777. tandfonline.comnih.gov
Design Principles for Enhanced Selectivity and Potency
Targeting Residue Differences in Histone Substrate Binding Sites
Achieving selectivity among different histone demethylase subfamilies is a key objective in the design of this compound inhibitors. The KDM4 and KDM5 subfamilies, while sharing similarities in their catalytic sites, possess distinct residue differences in their histone substrate binding sites that can be exploited for selective targeting. nih.govresearchgate.net Specifically, residues such as E169 and V313 (KDM4A numbering) have been identified as key targets for improving affinity for the KDM4 subfamily over the KDM5 subfamily. nih.govresearchgate.net
By determining the crystal structures of lead compounds bound to both KDM4A and KDM5B, researchers have been able to visualize these differences and rationally design new analogs. researchgate.net For example, modifications to the C8-substituent that introduce interactions with these specific residues can enhance KDM4 selectivity. This structure-guided approach allows for the fine-tuning of inhibitor scaffolds to achieve the desired selectivity profile, which is crucial for minimizing off-target effects.
Conformational Restriction Strategies
To enhance the potency and selectivity of this compound derivatives, conformational restriction of flexible substituents has been explored as a key design principle. acs.orgnih.govresearchgate.net Flexible linkers, while allowing for broad exploration of the binding pocket, can also lead to an entropic penalty upon binding. By incorporating conformationally constrained linkers, such as rigid piperidine or phenylpiperidine moieties, into the C8-substituent, it is possible to pre-organize the molecule into a bioactive conformation. researchgate.netacs.org
This strategy has been successfully employed to improve the inhibitory activity of these compounds. For example, the incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker in the C8-substituent of pyrido[3,4-d]pyrimidin-4(3H)-ones resulted in derivatives with equipotent activity against both KDM4 and KDM5 subfamily demethylases. researchgate.netacs.orgnih.gov These conformationally restricted analogs often exhibit improved binding affinity due to a more favorable enthalpic contribution to the free energy of binding.
Computational and Mechanistic Investigations
Molecular Modeling for Mechanistic Elucidation
Molecular modeling techniques, including docking and molecular dynamics simulations, have provided profound insights into how derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one interact with their biological targets at an atomic level.
Aldehyde Oxidase (AOX): A significant challenge in the development of drugs based on the this compound scaffold has been their rapid in vivo clearance due to metabolism by aldehyde oxidase (AO). mdpi.com Molecular modeling was employed to understand this liability. Studies predicted a binding mode for the scaffold within the human aldehyde oxidase 1 (hAOX1) substrate-binding site. In this orientation, the C2-position of the pyrimidinone ring is positioned perfectly for nucleophilic oxidation by the molybdenum cofactor (MoCo) of the enzyme. nih.gov This computational hypothesis was confirmed by LC-MS and NMR analysis, which identified the C2-position as the primary site of oxidation. mdpi.com The modeling further explained why introducing a substituent at the C2-position effectively blocks this metabolic pathway, as the substituent creates a steric clash with the AO protein, preventing the necessary orientation for oxidation. nih.gov
Kinases: The this compound core has been extensively developed as an inhibitor of several protein kinases, with molecular modeling playing a key role in understanding and optimizing these interactions.
JmjC Histone Lysine (B10760008) Demethylases (KDMs): As inhibitors of the KDM4 and KDM5 subfamilies, 8-substituted this compound derivatives function as 2-oxoglutarate (2OG) competitive inhibitors that chelate the active site Fe(II) metal ion. nih.govacs.org X-ray crystallography and modeling show that the scaffold acts as a bidentate metal chelator via the pyridine (B92270) nitrogen (at position 7) and the pyrimidinone carbonyl oxygen. acs.org The pyrimidinone CONH moiety also forms crucial hydrogen bonds with key residues like Lys206 and Tyr132 (KDM4A numbering). acs.org Substituents at the C8 position can be designed to extend into the histone substrate binding site, allowing for improved affinity and selectivity. nih.govnih.gov
Monopolar Spindle 1 (Mps1) Kinase: This kinase is a critical regulator of the mitotic spindle assembly checkpoint and a target for cancer therapy. Molecular docking and dynamics simulations have been used to study the binding of pyrido[3,4-d]pyrimidine (B3350098) inhibitors to Mps1. mdpi.com These studies revealed that the scaffold establishes a strong hydrophobic interaction with the hinge region of the kinase. mdpi.com Key hydrogen bonds are consistently observed between the pyrimidine (B1678525) ring and the backbone of residue Gly605, and also with Lys529, which further stabilizes the inhibitor-enzyme complex. mdpi.com The 8-position substituent binds in a hydrophobic pocket formed by residues including Ile531, Val539, and Pro673. acs.org
Table 1: Key Residue Interactions for this compound Derivatives with Target Enzymes
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Aldehyde Oxidase 1 (hAOX1) | Molybdenum Cofactor (MoCo) | Positions C2 atom for nucleophilic attack | nih.gov |
| KDM4A | Fe(II), K206, Y132, K241 | Metal Chelation, Hydrogen Bonds | acs.org |
| Mps1 Kinase | G605, K529, I531, V539, M602, C604, I607, L654, I663, P673 | Hydrogen Bonds, Hydrophobic Interactions | mdpi.com |
KRAS-G12D: While detailed studies focus on the related pyrido[4,3-d]pyrimidine (B1258125) scaffold, the principles are relevant. Structure-based design has led to potent inhibitors of the oncogenic KRAS-G12D mutant. These inhibitors bind to the switch-II pocket of the protein in its inactive, GDP-bound state. The design of these molecules was informed by the structural analysis of existing inhibitors in complex with KRAS-G12D, leading to compounds with high potency in suppressing the clonogenic growth of KRAS-G12D-dependent cancer cells. researchgate.net
The development of potent and selective inhibitors based on the this compound scaffold has heavily relied on structure-based drug design. By analyzing X-ray crystal structures and computational models of inhibitors bound to their targets, researchers have successfully guided the chemical optimization process. nih.govacs.org
For KDM inhibitors, superposition of different ligand-bound structures suggested that the this compound scaffold could serve as an effective replacement for other metal-chelating moieties. acs.org This hypothesis was tested by synthesizing derivatives where substituents at the C8-position were designed to access the histone peptide binding site, leading to potent inhibitors. acs.org Further optimization focused on conformationally constraining the C8-substituent, which resulted in derivatives with equipotent activity against both KDM4 and KDM5 subfamilies. nih.gov
In the discovery of Mps1 inhibitors, a structure-based hybridization approach was employed, merging features from two distinct chemical series. acs.org Analysis of the crystal structures showed that the pyrido[3,4-d]pyrimidine core adopted a more coplanar conformation compared to earlier scaffolds, which was deemed favorable for activity. acs.org This structural insight gave researchers the confidence to pursue the series, leading to the optimization of substituents at the 8-position to fit into a hydrophobic pocket and ultimately yielding potent inhibitors with improved properties. acs.org
In Silico Pharmacokinetic and Pharmacodynamic Prediction
Computational tools are crucial for predicting the drug-like properties of new chemical entities, allowing for the early identification and mitigation of potential liabilities.
In silico ADMET prediction has been applied in the development of pyrido[3,4-d]pyrimidine derivatives. mdpi.com A primary concern identified through experimental work was the rapid metabolic turnover of the scaffold by aldehyde oxidase. mdpi.com This led to high in vivo clearance, a significant hurdle for drug development. mdpi.com Subsequent work focused on modifying the scaffold to block this metabolism, for instance by introducing a methyl group at the 6-position of the core, which successfully improved stability in human liver microsomes (HLM). acs.org For newly designed Mps1 inhibitors, ADMET properties were predicted computationally to ensure the designed compounds had favorable profiles before synthesis. mdpi.com While comprehensive in silico ADMET studies on this specific isomer are not widely published, studies on the related pyrido[2,3-d]pyrimidine (B1209978) and pyrido[4,3-d]pyrimidine scaffolds show that properties like aqueous solubility, Caco-2 permeability, and metabolic stability are highly dependent on the substitution pattern. nih.govresearchgate.net
Table 2: Summary of Metabolic Stability Findings
| Scaffold/Derivative | Finding | Assay | Reference |
|---|---|---|---|
| C8-substituted this compound | High clearance in vivo | Metabolism by Aldehyde Oxidase (AO) | mdpi.com |
| C2-substituted this compound | Blocked AO-mediated metabolism | Incubation in human/mouse cytosol | nih.gov |
| Pyrido[3,4-d]pyrimidine Mps1 Inhibitor (e.g., Compound 5) | Suffered from rapid turnover | Human Liver Microsomes (HLM) | acs.org |
| Pyrido[3,4-d]pyrimidine Mps1 Inhibitor (34h) | Satisfactory pharmacokinetic profile, devoid of CYP inhibition | In vivo (rodents) and in vitro | acs.org |
The assessment of drug-likeness for this series involves evaluating key physicochemical properties. For instance, in the optimization of Mps1 inhibitors, properties such as lipophilicity (ALogP) and aqueous solubility were carefully monitored. nih.gov It was noted that while some modifications improved potency, they could negatively impact properties like solubility, highlighting the need for a balanced optimization approach. nih.gov The successful development of potent Mps1 inhibitors involved a reduction in size and lipophilicity compared to parent compounds, demonstrating a clear effort to maintain favorable drug-like properties. acs.org
Cellular Target Engagement Studies
Confirming that a compound interacts with its intended target in a cellular environment is a critical step in drug discovery. Various assays have been used to demonstrate the cellular activity of this compound derivatives.
For KDM inhibitors, cell-based assays were used to confirm that potent biochemical inhibitors could penetrate cells and engage their target. One such assay measured the inhibition of H3K9Me3 and H3K4Me3 demethylation in cells. nih.govacs.org For example, compound 54k, a potent KDM4/5 inhibitor, demonstrated this activity in a cell-based immunofluorescence assay. nih.govacs.org However, profiling in orthogonal target engagement assays also revealed that a significant drop-off between biochemical potency and cellular activity often occurred, suggesting that high biochemical potency is needed to achieve effective target inhibition in cells. nih.gov
For Mps1 kinase inhibitors, cellular target engagement was measured using an electrochemiluminescence-based assay that quantifies the autophosphorylation of Mps1 in HCT116 cells. nih.gov Potent derivatives demonstrated inhibition of this autophosphorylation at nanomolar concentrations. acs.orgnih.gov Furthermore, these compounds showed potent growth inhibition across various cancer cell lines, consistent with the expected phenotype of Mps1 inhibition. acs.org
Table 3: Cellular Activity of this compound Derivatives
| Target | Compound Series | Cellular Assay | Key Finding | Reference |
|---|---|---|---|---|
| KDM4/KDM5 | 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | Immunofluorescence assay (HeLa cells) | Inhibition of H3K9Me3 and H3K4Me3 demethylation | nih.govacs.org |
| KDM4/KDM5 | C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | Cellular target engagement assays | Significant reduction from biochemical to cell-based activity observed | nih.gov |
| Mps1 Kinase | Pyrido[3,4-d]pyrimidine derivatives | MSD-based cellular assay (HCT116 cells) | Inhibition of Mps1 autophosphorylation | nih.gov |
| Mps1 Kinase | Pyrido[3,4-d]pyrimidine (Compound 34h) | Cell proliferation assay | Potent growth inhibition in cancer cell lines (e.g., HCT116, HeLa) | acs.org |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. nih.gov
In a study detailing the synthesis of various 4-substituted-2-amino-8-methoxypyrido[3,4-d]pyrimidines, ¹H and ¹³C NMR spectra were crucial for confirming the structures of the synthesized compounds. nih.gov For instance, the ¹H NMR spectrum of 8-Methoxy-2-amino-pyrido[3,4-d]pyrimidin-4(3H)-one shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about neighboring protons. nih.gov
The ¹³C NMR spectra provide information on the different carbon environments within the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). nih.gov
Detailed NMR data for representative Pyrido[3,4-d]pyrimidine (B3350098) derivatives are presented below. nih.gov
¹H NMR Spectroscopic Data for Selected Pyrido[3,4-d]pyrimidine Derivatives (Solvent: DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) |
|---|---|
| 8-Methoxy-2-amino-pyrido[3,4-d]pyrimidin-4(3H)-one | 7.61 (d, J = 8 Hz, 1H), 7.40 (d, J = 4 Hz, 1H), 6.26 (br, 2H), 3.89 (s, 3H) |
| 8-Methoxy-N⁴-phenylpyrido[3,4-d]pyrimidine-2,4-diamine | 8.74 (s, 1H), 7.91 (d, J = 4 Hz, 2H), 7.78 (d, J = 4 Hz, 1H), 7.33 (t, 2H), 7.01 (m, 4H), 4.05 (s, 3H) |
| 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine | 7.88 (d, J = 4 Hz, 1H), 7.57 (m, 2H), 7.46 (m, 3H), 7.36 (d, J = 4 Hz, 1H), 7.20 (b, 2H), 4.06 (s, 3H) |
| 2-Amino-4-chloro-8-methoxypyrido[3,4-d]pyrimidine | 8.00 (d, J = 4 Hz, 1H), 7.68 (d, J = 8 Hz, 1H), 7.35 (br, 2H), 4.07 (s, 3H) |
Data sourced from a study on novel Pyrido[3,4-d]pyrimidine derivatives. nih.gov
¹³C NMR Spectroscopic Data for Selected Pyrido[3,4-d]pyrimidine Derivatives (Solvent: DMSO-d₆)
| Compound | ¹³C NMR (δ, ppm) |
|---|---|
| 8-Methoxy-2-amino-pyrido[3,4-d]pyrimidin-4(3H)-one | 162.0, 161.9, 158.6, 139.7, 133.9, 114.5, 110.2, 53.4 |
| 8-Methoxy-N⁴-phenylpyrido[3,4-d]pyrimidine-2,4-diamine | 167.2, 160.4, 150.0, 140.6, 139.1, 136.8, 129.2 (2C), 121.9, 118.7 (2C), 113.0, 106.0, 54.7 |
| 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine | 167.1, 160.7, 156.9, 145.8, 139.1, 136.0 (2C), 130.3, 129.5 (2C), 129.2, 113.3, 112.4, 54.8 |
| 2-Amino-4-chloro-8-methoxypyrido[3,4-d]pyrimidine | 167.3, 161.6, 147.1, 146.1, 138.1, 116.9, 116.5, 55.1 |
Data sourced from a study on novel Pyrido[3,4-d]pyrimidine derivatives. nih.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the this compound derivatives, which allows for the detection of the molecular ion peak (e.g., [M+H]⁺), confirming the molecular weight of the synthesized compound. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. mdpi.com
The table below presents the ESI-MS data for several Pyrido[3,4-d]pyrimidine derivatives, confirming their successful synthesis. nih.gov
Mass Spectrometry Data for Selected Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Molecular Formula | ESI-MS (m/z) [M+H]⁺ |
|---|---|---|
| 8-Methoxy-2-amino-pyrido[3,4-d]pyrimidin-4(3H)-one | C₈H₈N₄O₂ | 193 |
| 8-Methoxy-N⁴-phenylpyrido[3,4-d]pyrimidine-2,4-diamine | C₁₄H₁₃N₅O | 268 |
| 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine | C₁₄H₁₂N₄OS | 285 |
| 2-Amino-4-chloro-8-methoxypyrido[3,4-d]pyrimidine | C₈H₇ClN₄O | 211 |
Data sourced from a study on novel Pyrido[3,4-d]pyrimidine derivatives. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The this compound scaffold has characteristic absorption bands. The carbonyl group (C=O) of the pyrimidinone ring typically shows a strong absorption in the range of 1650-1700 cm⁻¹. The N-H bond of the lactam and any amino groups will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations also appear at their characteristic frequencies. mdpi.comnih.gov
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, which is crucial for monitoring the progress of a chemical reaction and for purifying the final product.
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot on a TLC plate. mdpi.com It is also used to determine the appropriate solvent system for purification by column chromatography. In a typical setup, the stationary phase is a thin layer of silica (B1680970) gel on a plate, and the mobile phase is a solvent or mixture of solvents. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. mdpi.com In the synthesis of Pyrido[3,4-d]pyrimidine derivatives, TLC is routinely employed to track the conversion of reactants to products. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of synthesized compounds. The liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer for detection and identification. In the synthesis of novel Pyrido[3,4-d]pyrimidine derivatives, LC-MS analysis is a standard method to confirm the purity of the final compounds, often requiring a purity of >95% for subsequent biological evaluation. nih.gov
Biochemical and Cell-Based Assays
The biological activities of this compound and its derivatives are extensively studied using a variety of biochemical and cell-based assays. These assays are crucial for determining the compounds' potential as therapeutic agents by evaluating their interactions with specific molecular targets and their effects on cellular processes.
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are fundamental in assessing the potency and selectivity of this compound derivatives against specific enzyme targets. These assays measure the ability of a compound to reduce the activity of a particular enzyme, which is often implicated in a disease pathway.
One area of significant interest is the inhibition of kinases. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com In these studies, the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) is determined. For example, compound 8a , a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, demonstrated potent inhibition of EGFRWT and EGFRT790M with IC₅₀ values of 0.099 µM and 0.123 µM, respectively. tandfonline.com
Another class of enzymes targeted by this compound derivatives are histone lysine (B10760008) demethylases (KDMs). mdpi.comnih.gov Specific derivatives, such as 54j and 54k , have shown equipotent activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.gov These assays are critical for understanding the structure-activity relationship (SAR) and optimizing the compounds for greater potency and selectivity. nih.gov
Furthermore, pyrido[3,4-d]pyrimidine analogues have been investigated as antagonists for chemokine receptors like CXCR2. mdpi.com The antagonistic potency is often determined using a kinetic fluorescence-based calcium mobilization assay, where a lead compound showed an IC₅₀ value of 0.11 µM. mdpi.com
| Compound/Derivative | Target Enzyme/Receptor | Assay Type | Key Finding (IC₅₀) | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRWT | Enzyme Inhibition Assay | 0.099 µM | tandfonline.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRT790M | Enzyme Inhibition Assay | 0.123 µM | tandfonline.com |
| 8-Substituted this compound (54j, 54k) | KDM4 (JMJD2) & KDM5 (JARID1) | Histone Lysine Demethylase Inhibition Assay | Equipotent activity | nih.gov |
| Pyrido[3,4-d]pyrimidine analogue | CXCR2 | Calcium Mobilization Assay | 0.11 µM | mdpi.com |
Cell Viability and Proliferation Assays (e.g., CCK-8, MTT)
Cell viability and proliferation assays are essential for determining the cytotoxic effects of this compound derivatives on cancer cell lines. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. creative-biogene.comdojindo.com These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. creative-biogene.comsigmaaldrich.com
In a typical MTT assay, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. sigmaaldrich.com The amount of formazan is then quantified spectrophotometrically to determine cell viability. creative-biogene.com The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a yellow-colored formazan, offering higher sensitivity and a simpler procedure compared to MTT. dojindo.comwoongbee.com
Research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has utilized MTT assays to screen for anticancer activity against various human tumor cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. nih.gov Compounds that exhibit significant inhibition of cell growth (often ≥70% at a certain concentration) are selected for further investigation to determine their IC₅₀ values. nih.gov For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were evaluated against the NCI 60 human cancer cell line panel, with some compounds showing selective activity against breast and renal cancer cell lines. nih.gov
| Assay Type | Principle | Application Example | Source |
|---|---|---|---|
| MTT Assay | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. creative-biogene.comsigmaaldrich.com | Screening of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against A-549, PC-3, HCT-116, and MCF-7 cancer cell lines. nih.gov | nih.govcreative-biogene.comsigmaaldrich.com |
| CCK-8 Assay | Reduction of water-soluble tetrazolium salt (WST-8) to yellow formazan by dehydrogenases in viable cells. dojindo.com | Used for sensitive determination of cell viability in proliferation and cytotoxicity assays. dojindo.comwoongbee.com | dojindo.comwoongbee.com |
Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells treated with a compound of interest. abcam.com This method typically involves staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. cornell.edu The fluorescence intensity of individual cells is then measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). abcam.comyoutube.com
Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have employed cell cycle analysis to elucidate their mechanism of action. For example, after treatment with a specific derivative, prostate cancer cells (PC-3) were found to be arrested in the pre-G1 phase, which is indicative of apoptosis. tandfonline.com In another study, a different pyrido[2,3-d]pyrimidine (B1209978) derivative caused cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. rsc.org
To achieve a more detailed analysis, multiparameter flow cytometry can be used, simultaneously labeling DNA, RNA, and specific proteins to distinguish between all five phases of the cell cycle (G0, G1, S, G2, and M). mdpi.com This provides a more precise understanding of how these compounds interfere with cell cycle progression. nih.gov
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Various assays are used to detect and quantify apoptosis induced by this compound derivatives.
One common method is the Annexin V/Propidium Iodide (PI) assay, which is analyzed by flow cytometry. rsc.org In apoptotic cells, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive). A study on a pyrido[2,3-d]pyrimidine derivative showed a significant increase in apoptotic MCF-7 cells after treatment. rsc.org Specifically, the total apoptosis was 36.14% (14.03% late apoptosis and 22.11% early apoptosis) compared to 0.62% in the untreated control group. rsc.org
Another approach to assess apoptosis is to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway. For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative was found to cause a 5.3-fold increase in the level of caspase-3 in PC-3 cells, confirming its apoptosis-inducing effect. tandfonline.com
| Assay Type | Principle | Application Example | Key Finding | Source |
|---|---|---|---|---|
| Annexin V/PI Staining | Detection of phosphatidylserine translocation and membrane integrity by flow cytometry. rsc.org | Evaluation of apoptosis in MCF-7 cells treated with a pyrido[2,3-d]pyrimidine derivative. rsc.org | 36.14% total apoptosis in treated cells vs. 0.62% in control. rsc.org | rsc.org |
| Caspase-3 Activity Assay | Measurement of the activity of the executioner caspase-3 enzyme. | Assessment of apoptosis in PC-3 cells treated with a pyrido[2,3-d]pyrimidin-4(3H)-one derivative. tandfonline.com | 5.3-fold increase in caspase-3 levels. tandfonline.com | tandfonline.com |
Therapeutic Potential and Future Research Directions
Preclinical Development of Pyrido[3,4-d]pyrimidin-4(3H)-one Agents
The this compound scaffold has emerged as a significant "privileged structure" in medicinal chemistry, leading to extensive preclinical investigation into its therapeutic potential. A substantial body of research has focused on the synthesis and evaluation of novel derivatives targeting various enzymes and cellular pathways implicated in disease, particularly in the realm of oncology.
A primary focus of preclinical development has been the design of potent and selective kinase inhibitors. For instance, a series of 2,6,7-trisubstituted 8-amino-pyrido[3,4-d]pyrimidin-4-ones were synthesized and evaluated for their inhibitory activity against phosphoinositide 3-kinase α (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer. Several of these compounds demonstrated significant enzymatic and cellular potency. Similarly, novel 2-thio-substituted pyrido[3,4-d]pyrimidin-4-one derivatives have been developed as inhibitors of polo-like kinase 1 (PLK1), a crucial regulator of mitosis. These compounds exhibited low nanomolar inhibitory activity against PLK1 and displayed potent anti-proliferative effects across a panel of cancer cell lines.
Beyond oncology, preclinical studies are exploring the utility of this scaffold for other indications. Research has been conducted on pyrido[3,4-d]pyrimidin-4-one derivatives as potential inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and certain cancers. Furthermore, the core structure has been utilized to develop inhibitors of the mammalian target of rapamycin (B549165) (mTOR), another critical kinase involved in cell growth and proliferation.
The preclinical development process for these agents involves rigorous structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Researchers systematically modify the core scaffold at various positions to enhance target engagement and improve drug-like characteristics, paving the way for in vivo efficacy studies.
Table 1: Preclinical this compound Derivatives and Their Molecular Targets
| Compound Series | Target | Therapeutic Area | Key Preclinical Findings |
|---|---|---|---|
| 2,6,7-Trisubstituted 8-amino-pyrido[3,4-d]pyrimidin-4-ones | PI3Kα | Cancer | Demonstrated significant enzymatic and cellular potency against PI3Kα. |
| 2-Thio-substituted pyrido[3,4-d]pyrimidin-4-one derivatives | PLK1 | Cancer | Exhibited low nanomolar inhibitory activity and potent anti-proliferative effects. |
| Pyrido[3,4-d]pyrimidin-4-one derivatives | BTK | Autoimmune Diseases, Cancer | Under investigation as potential inhibitors. |
Challenges and Opportunities in Drug Discovery
The drug discovery process for this compound-based agents presents both significant challenges and compelling opportunities. A primary hurdle is achieving high target selectivity, particularly within the kinome. Many kinases share structural similarities in their ATP-binding sites, which can lead to off-target inhibition and potential toxicity. Overcoming this requires sophisticated medicinal chemistry strategies, including structure-based drug design and computational modeling, to exploit subtle differences between the target kinase and other related kinases.
Another major challenge lies in optimizing the pharmacokinetic properties of these compounds. Issues such as poor aqueous solubility, metabolic instability, and suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles can prevent a potent inhibitor from becoming a viable drug candidate. Extensive medicinal chemistry efforts are often required to fine-tune the molecule to achieve a suitable balance of potency and drug-like properties.
Despite these challenges, the this compound scaffold offers immense opportunities. Its "privileged" nature allows it to serve as a template for developing inhibitors against a wide array of biological targets. This versatility enables medicinal chemists to explore its potential across multiple therapeutic areas by strategically modifying the core structure.
The potential for combination therapies represents a significant opportunity. By targeting key signaling nodes, this compound derivatives can be rationally combined with other therapeutic agents to enhance efficacy, overcome resistance mechanisms, and improve patient outcomes. Furthermore, the increasing availability of genomic data and advanced molecular diagnostics allows for a more personalized approach to medicine, creating opportunities to develop highly targeted therapies for specific patient populations with defined molecular alterations.
Emerging Research Avenues for this compound Derivatives
While the primary focus has been on kinase inhibition in oncology, emerging research is continually broadening the therapeutic landscape for this compound derivatives. These new avenues of investigation highlight the remarkable versatility of this chemical scaffold.
One promising area is in the development of treatments for neurodegenerative disorders. Certain kinases are implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's. Researchers are exploring the potential of this compound derivatives to selectively inhibit these kinases, offering a potential strategy to slow disease progression.
The anti-inflammatory potential of this scaffold is another active area of research. By targeting kinases involved in inflammatory signaling cascades, these compounds could offer new therapeutic options for a range of inflammatory and autoimmune diseases.
Furthermore, the unique chemical properties of the this compound core are being leveraged to create novel therapeutic modalities. This includes the development of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). In this approach, the this compound moiety serves as a "warhead" to bind to a target protein, while another part of the molecule recruits the cellular machinery responsible for protein degradation, leading to the selective elimination of the disease-causing protein.
The exploration of this scaffold in antiviral and antiparasitic drug discovery is also gaining traction. The core structure can be adapted to inhibit enzymes that are essential for the replication and survival of various pathogens, opening up new possibilities for treating infectious diseases.
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6,7-Trisubstituted 8-amino-pyrido[3,4-d]pyrimidin-4-one |
Q & A
Q. What are the common synthetic routes for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via cyclization reactions. Key methods include:
- Amide cyclization : Reaction of 2-aminonicotinic acid with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one (49% yield) .
- One-pot synthesis : Using nanocatalysts like γ-Fe₂O₃@HAp-SO₃H under solvent-free conditions enables efficient formation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives via condensation of 6-amino-2-thioxopyrimidin-4(3H)-one, Meldrum’s acid, and aryl aldehydes .
- Bromination/propargylation : Treatment of amidino esters with DMF-DMA followed by bromination and propargylamine yields 6-bromo-3-(prop-2-ynyl) derivatives (86% yield) .
Q. How can researchers verify the structural integrity of this compound derivatives post-synthesis?
- Infrared (IR) spectroscopy : The carbonyl (C=O) stretch at ~1745 cm⁻¹ confirms the quasi-o-quinonoid structure .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 161 for 3-methyl derivatives) and fragmentation patterns validate molecular weights .
- Nuclear magnetic resonance (NMR) : Distinct proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon shifts (e.g., carbonyl at ~160 ppm) confirm regiochemistry .
Q. What biological targets are associated with this compound scaffolds?
Primary targets include:
- KDM4/KDM5 histone demethylases : Derivatives like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones inhibit these enzymes (IC₅₀ < 100 nM) by chelating Fe(II) in the active site .
- Microsomal prostaglandin E2 synthase-1 (mPGES-1) : 2-Aryl-substituted derivatives reduce pro-inflammatory PGE₂ production, offering anti-inflammatory potential .
Advanced Research Questions
Q. How do C8 substituents impact the potency and cellular permeability of KDM4/KDM5 inhibitors?
- Potency : Electron-withdrawing groups (e.g., -Cl, -F) at C8 enhance binding affinity by stabilizing interactions with the catalytic Fe(II) center. For example, 8-chloro derivatives exhibit improved IC₅₀ values .
- Permeability : Substitution with this compound (vs. carboxylate) increases logP values, enhancing membrane permeability. This modification led to compounds with >10-fold higher cellular activity .
Q. What strategies mitigate metabolic instability of this compound derivatives in vivo?
- C2 substitution : Introducing methyl or ethyl groups at C2 blocks aldehyde oxidase-mediated metabolism, improving pharmacokinetic profiles. For instance, 2-methyl derivatives show reduced hepatic clearance .
- Pro-drug approaches : Masking polar groups (e.g., hydroxyls) with trimethylsilyl ethers enhances bioavailability, as seen in intermediate 8-chloro-2-methyl-3-((2-(trimethylsilyl)ethoxy)methyl derivatives .
Q. How can structure-activity relationship (SAR) studies optimize mPGES-1 inhibition?
- Core scaffold modifications : Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit higher selectivity for mPGES-1 over COX-2 compared to quinazolin-4(3H)-one analogs .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) at the 2-aryl position enhance potency by stabilizing hydrophobic interactions in the mPGES-1 binding pocket .
Q. What in vitro assays are critical for evaluating this compound derivatives as epigenetic modulators?
- Target engagement assays : Fluorescence polarization (FP) assays using FITC-labeled peptides quantify KDM4/5 inhibition .
- Cellular demethylase activity : ELISA-based detection of H3K9me3/H3K4me3 levels in cancer cell lines (e.g., HCT116) validates functional inhibition .
- Cytotoxicity profiling : MTT assays in normal vs. cancer cells assess therapeutic windows .
Methodological Considerations
Q. How should researchers address contradictory data in SAR studies?
Q. What computational tools predict the physicochemical properties of novel derivatives?
- Molecular docking : Software like AutoDock Vina models interactions with KDM4/5 active sites .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and metabolic liabilities .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
